molecular formula C19H17N5O4S B12187099 [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-5-yl)methanone

[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-5-yl)methanone

Cat. No.: B12187099
M. Wt: 411.4 g/mol
InChI Key: NEUZIKFBISRXDW-UHFFFAOYSA-N
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Description

4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound with the molecular formula C19H17N5O4S and a molar mass of 411.43 g/mol This compound is notable for its unique structure, which includes a benzoxadiazole ring, a piperazine ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzoxadiazole and indole intermediates. These intermediates are then coupled through a series of reactions, including sulfonylation and piperazine ring formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxadiazole or indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups into the benzoxadiazole or indole rings, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to the benzoxadiazole moiety, which exhibits strong fluorescence properties. It can be used to label and track biological molecules in various assays and imaging techniques.

Medicine

In medicine, 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of cancer and neurological disorders.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It can enhance the performance and durability of these materials in various applications.

Mechanism of Action

The mechanism of action of 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The benzoxadiazole moiety can bind to certain proteins or enzymes, modulating their activity. The piperazine and indole rings can also interact with various biological molecules, influencing cellular processes and signaling pathways. These interactions can lead to changes in gene expression, protein function, and cellular behavior, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: Similar structure but with a different position of the indole moiety.

Uniqueness

The uniqueness of 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H17N5O4S

Molecular Weight

411.4 g/mol

IUPAC Name

[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-(1H-indol-5-yl)methanone

InChI

InChI=1S/C19H17N5O4S/c25-19(14-4-5-15-13(12-14)6-7-20-15)23-8-10-24(11-9-23)29(26,27)17-3-1-2-16-18(17)22-28-21-16/h1-7,12,20H,8-11H2

InChI Key

NEUZIKFBISRXDW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=C(C=C2)NC=C3)S(=O)(=O)C4=CC=CC5=NON=C54

Origin of Product

United States

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